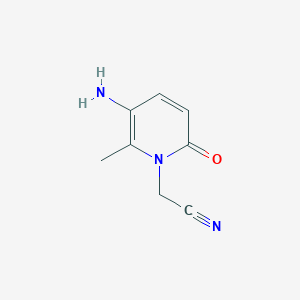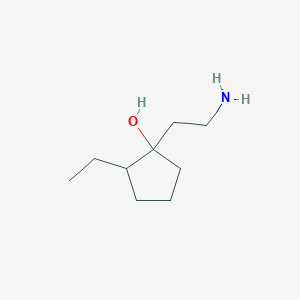
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is an organic compound with the molecular formula C8H9N3O This compound is part of the pyridine family, characterized by a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-3-cyanopyridine with acetone under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propionitrile
- 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butyronitrile
Uniqueness
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-(3-amino-2-methyl-6-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C8H9N3O/c1-6-7(10)2-3-8(12)11(6)5-4-9/h2-3H,5,10H2,1H3 |
InChI Key |
OXVCRKDMHKEUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)



![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)







